molecular formula C15H16BrNO4S B3460535 3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B3460535
M. Wt: 386.3 g/mol
InChI Key: VEOXFJBWZLILAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by interfering with the synthesis of their cell walls. The compound has also been found to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of tuberculosis and malaria-causing bacteria, and reduce inflammation in animal models. However, the compound has also been found to exhibit cytotoxicity towards normal cells, which limits its potential use in therapeutic applications.

Advantages and Limitations for Lab Experiments

3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be purified through recrystallization. It has also been found to exhibit good solubility in various solvents, which makes it suitable for use in various assays. However, the compound has limitations in lab experiments due to its cytotoxicity towards normal cells. This limits its potential use in therapeutic applications and requires caution in handling the compound.

Future Directions

There are several future directions for the research on 3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more selective and effective drugs based on the compound. Another potential direction is to explore the use of the compound as a fluorescent probe for the detection of biomolecules. This could have applications in various fields such as biochemistry and biotechnology. Finally, further studies could be conducted to identify analogs of the compound that exhibit improved efficacy and reduced cytotoxicity towards normal cells.

Scientific Research Applications

3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and malaria. The compound has also been studied for its potential use as a fluorescent probe for the detection of biomolecules.

properties

IUPAC Name

3-bromo-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-3-21-12-6-4-11(5-7-12)17-22(18,19)13-8-9-15(20-2)14(16)10-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXFJBWZLILAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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